molecular formula C13H17ClN2O2 B13494802 Tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate

Tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate

Cat. No.: B13494802
M. Wt: 268.74 g/mol
InChI Key: LVDANPYZPHDNDM-UHFFFAOYSA-N
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Description

Chemical Structure:
Tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate is a pyridine-derived compound featuring a cyclopropane ring directly bonded to the pyridine moiety at the 3-position. The pyridine ring is substituted with a chlorine atom at the 6-position, while the carbamate group is linked to the cyclopropane via a tertiary butyl (t-Boc) protecting group.

Molecular Formula: C₁₃H₁₇ClN₂O₂
Molecular Weight: 280.74 g/mol
Key Applications: This compound is primarily used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. Its rigid cyclopropane ring may enhance metabolic stability and influence conformational preferences in drug design.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

tert-butyl N-[1-(6-chloropyridin-3-yl)cyclopropyl]carbamate

InChI

InChI=1S/C13H17ClN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)9-4-5-10(14)15-8-9/h4-5,8H,6-7H2,1-3H3,(H,16,17)

InChI Key

LVDANPYZPHDNDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(6-chloropyridin-3-YL)cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Catalogs

The following compounds share a pyridine-carbamate backbone but differ in substituents and substitution patterns, leading to variations in physicochemical and functional properties.

Table 1: Key Structural and Molecular Parameters
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine Carbamate Substituent Group Source Catalog ID
Tert-butyl (1-(6-chloropyridin-3-YL)cyclopropyl)carbamate (Target Compound) C₁₃H₁₇ClN₂O₂ 280.74 6-Cl Cyclopropane-linked t-Boc -
Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate C₁₁H₁₄BrClN₂O₂ 337.60 6-Br, 2-Cl Methyl-linked t-Boc
Tert-butyl ((6-chloropyridin-3-yl)methyl)(ethyl)carbamate C₁₃H₁₉ClN₂O₂ 270.76 6-Cl Ethyl-methyl-linked t-Boc
Tert-butyl ((6-chloropyridin-3-yl)methyl)(isopropyl)carbamate C₁₄H₂₁ClN₂O₂ 284.79 6-Cl Isopropyl-methyl-linked t-Boc
Tert-butyl ((6-chloropyridin-3-yl)methyl)(cyclopropyl)carbamate C₁₄H₁₉ClN₂O₂ 282.77 6-Cl Cyclopropyl-methyl-linked t-Boc

Analysis of Structural and Functional Differences

Substituent Effects on Pyridine Ring :
  • Bromo-Chloro Analogue (): The 6-bromo-2-chloro substitution introduces greater steric bulk and polarizability, which may alter binding affinity in biological targets compared to the mono-chloro derivative.
Carbamate Group Modifications :
  • Ethyl/Isopropyl Analogues () : Alkyl substituents (ethyl, isopropyl) on the carbamate nitrogen increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
  • Cyclopropyl-Methyl Analogue () : The cyclopropyl group adjacent to the carbamate may mimic steric effects seen in the target compound but lacks direct integration into the cyclopropane ring system.
Molecular Weight Trends :
  • The target compound (280.74 g/mol) has a higher molecular weight than its methyl-linked analogues (270–284 g/mol, ), primarily due to the cyclopropane ring. This difference may influence pharmacokinetic properties, such as diffusion rates.

Implications for Research and Development

  • Synthetic Utility : The target compound’s cyclopropane-pyridine architecture offers a unique scaffold for designing conformationally restricted inhibitors, whereas analogues with alkyl carbamates (e.g., ethyl, isopropyl) provide flexibility for tuning lipophilicity.
  • Biological Activity : Compounds with bulkier substituents (e.g., isopropyl, ) may exhibit improved target engagement in hydrophobic binding pockets, while the bromo-chloro analogue () could serve as a halogen-bonding motif in crystal engineering.

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